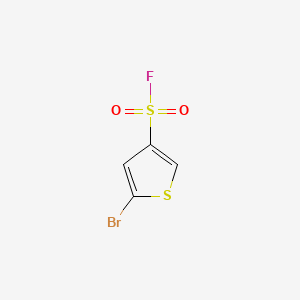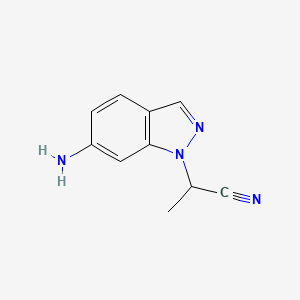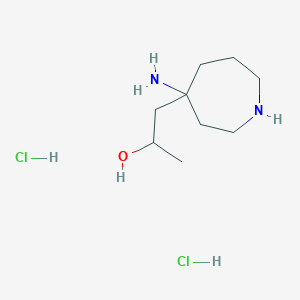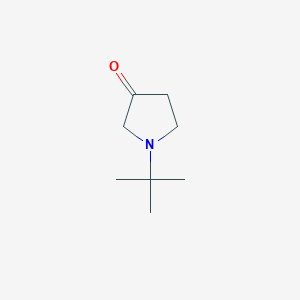
Tert-butyl (3,5-dichlorophenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3,5-dichlorophenyl)glycinate is a chemical compound with the molecular formula C12H15Cl2NO2. It is a derivative of glycine, where the glycine molecule is modified with tert-butyl and 3,5-dichlorophenyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,5-dichlorophenyl)glycinate typically involves the reaction of tert-butyl glycinate with 3,5-dichlorophenyl compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3,5-dichlorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 3,5-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Tert-butyl (3,5-dichlorophenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-butyl (3,5-dichlorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Glycine tert-butyl ester: A simpler ester of glycine used in peptide synthesis.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: A compound with similar tert-butyl groups but different functional properties.
Uniqueness
Tert-butyl (3,5-dichlorophenyl)glycinate is unique due to the presence of both tert-butyl and 3,5-dichlorophenyl groups, which confer specific chemical and biological properties. This combination makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H15Cl2NO2 |
|---|---|
Peso molecular |
276.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(3,5-dichloroanilino)acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)7-15-10-5-8(13)4-9(14)6-10/h4-6,15H,7H2,1-3H3 |
Clave InChI |
DPQWRDSLJAAVRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)
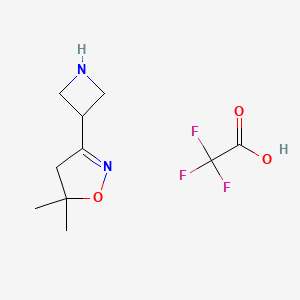
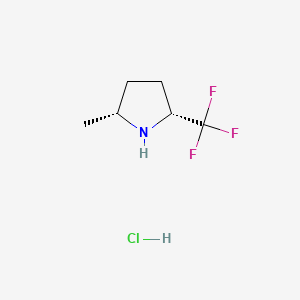
![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)
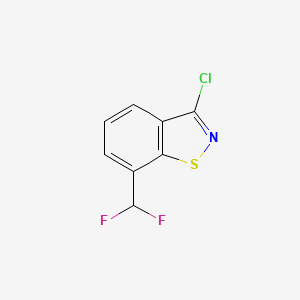
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
